molecular formula C15H16N6 B2893989 5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380170-91-0

5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2893989
CAS RN: 2380170-91-0
M. Wt: 280.335
InChI Key: TXUGRVQFPYPBMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N- (2-chloro-6-methylphenyl)-2- ((6- (4- (2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide can be achieved by coupling between 2-bromo-N- (2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2- (4- (6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .


Chemical Reactions Analysis

The compound “5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” is likely to be involved in complex biochemical reactions. For instance, similar compounds have been found to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .

Scientific Research Applications

Drug Discovery and Development

Pyrimidine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, with numerous applications in drug discovery programs. Some pyrimidine derivatives have been approved by the FDA as drugs for various treatments due to their broad therapeutic potential .

Advanced Material Science

Pyrimidines have been explored for their potential in creating advanced materials, such as polymers and nanoparticles, extending their applications beyond biology and chemistry into material science .

Thyroid Medication and Leukemia Treatment

Several pyrimidine derivatives are utilized in the production of thyroid drugs, treatment of leukemia, and synthesis of other substituted pyrimidines .

Plant Growth Regulation and Herbicides

Pyrimidine compounds also play a role in plant growth regulatory activities, serving as herbicides and exhibiting antitumor properties .

Anti-inflammatory Agents

The inhibitory action of pyrimidine derivatives against inflammatory mediators has been documented, with potential use as anti-inflammatory agents due to their high potency and minimal toxicity .

Antimicrobial and Antioxidant Activities

Pyrimidine derivatives are vital in several biological activities, including antimicrobial and antioxidant activities, which has sparked interest among researchers who have synthesized a variety of these compounds .

Antilipidemic and Antihypertensive Effects

These derivatives have shown considerable biological actions such as antilipidemic and antihypertensive effects, contributing to their importance in scientific research .

Antiviral and Antitubercular Applications

The structure-activity relationship of potent pyrimidine compounds reveals their significant antiviral and antitubercular properties, making them valuable in related research fields .

Future Directions

The compound “5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” and similar compounds have potential for future research and development. For instance, specific thiouracil amides may serve as new drug-seeds for the development of PARP inhibitors for use in oncology .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPoly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

Compounds with similar structures have been found to inhibit the catalytic activity of parp1 . They enhance the cleavage of PARP1, increase the phosphorylation of H2AX, and increase CASPASE 3/7 activity . This suggests that the compound might interact with its target, leading to changes in the protein’s activity and subsequent cellular processes.

Biochemical Pathways

The inhibition of PARP1 can lead to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

One of the similar compounds has been reported to have excellent pharmacokinetics in preclinical species . This suggests that the compound might have good bioavailability, but further studies would be needed to confirm this.

Result of Action

Based on the potential interaction with parp1, the compound might lead to an increase in dna damage and trigger apoptosis . This could potentially be used for the treatment of certain types of cancer, where promoting cell death in cancer cells is beneficial.

properties

IUPAC Name

5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-12-8-15(19-11-18-12)21-6-4-20(5-7-21)14-3-2-13(9-16)17-10-14/h2-3,8,10-11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGRVQFPYPBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

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